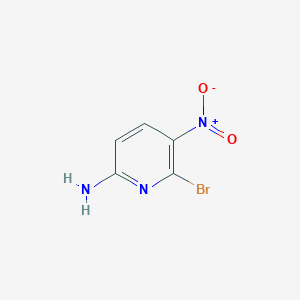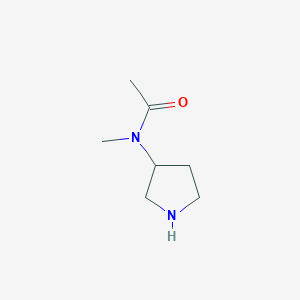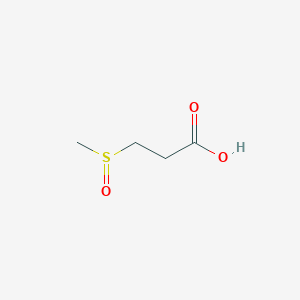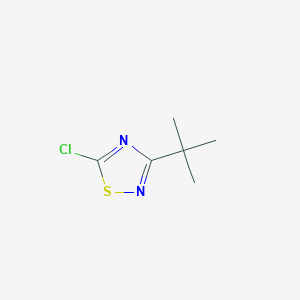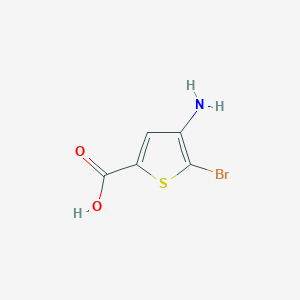![molecular formula C8H12N4 B1281816 2-Amino-6-methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin CAS No. 66521-82-2](/img/structure/B1281816.png)
2-Amino-6-methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine, also known as 6-Methyltetrahydropyrido[4,3-d]pyrimidin-2-ylamine or MTHPP, is an organic compound belonging to the pyridine family. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 155°C. MTHPP has been used in a variety of scientific research applications, including as a substrate for enzymatic reactions, as a reagent for chemical synthesis, and as a model compound for studying the structure and function of proteins.
Wissenschaftliche Forschungsanwendungen
Chemie der bizyklischen 6 + 6-Systeme
Diese Verbindung ist eine Art von bizyklischem [6 + 6]-System . Sie gehört zur Chemie der Pyrimido[4,5- d ]pyrimidine und Pyrimido[5,4- d ]pyrimidine . Zu den wichtigsten Bereichen dieses Feldes gehören Syntheseverfahren, die Reaktivität der Substituenten, die an die Ringkohlenstoff- und Stickstoffatome gebunden sind, und biologische Anwendungen .
Synthetische organische Chemie
Die Verbindung wurde als Ausgangsmaterial für die mehrstufige Synthese von Tetrahydroptersäurederivaten verwendet . Dies zeigt ihre Bedeutung in der synthetischen organischen Chemie .
Medizinische Chemie
Die Verbindung wurde in großem Umfang in der Medizin und Pharmakologie eingesetzt . Sie gehört zur Klasse der Verbindungen, die auf ihre biologischen Eigenschaften untersucht wurden .
Biomedizinische Anwendungen
Die Verbindung hat potenzielle Anwendungen in biomedizinischen Anwendungen . Forscher auf dem Gebiet der synthetischen organischen und medizinischen Chemie können diese Verbindung verwenden, um neue Ansätze für die Konstruktion neuer standardmäßiger biologischer Komponenten zu entwickeln und zu verbessern .
Umweltanwendungen
Die Verbindung hat auch potenzielle Anwendungen in Umweltanwendungen . Sie gehört zu den Forschungsinteressen, die die Verwendung von natürlichen und synthetischen Polymeren in Umweltanwendungen umfassen .
Chemotherapeutische Anwendungen
Es gab ein gewisses Interesse an Monastrol, einem potenziell wichtigen Chemotherapeutikum für Krebs, das als Inhibitor der mitotischen Kinesin wirkt . Die Verbindung könnte potenziell zur Synthese solcher Chemotherapeutika verwendet werden .
Wirkmechanismus
Target of Action
Related compounds in the pyrido[4,3-d]pyrimidine class have been associated with various biological activities
Mode of Action
The pyrido[4,3-d]pyrimidine class of compounds has been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Related compounds in the pyrido[4,3-d]pyrimidine class have been used in the synthesis of tetrahydropteroic acid derivatives
Result of Action
Related compounds in the pyrido[4,3-d]pyrimidine class have shown various biological activities
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine plays a crucial role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase in platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity, and enhances the biosynthesis of PGI2 . Additionally, it decreases pulmonary hypertension . The compound interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in platelet aggregation and vascular function.
Cellular Effects
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine exhibits significant effects on various cell types and cellular processes. It inhibits the growth of cancer cells, supports adenosine inhibition of thrombocytopenia, and strengthens PGI2 anti-aggregation activity . The compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine involves its interaction with cAMP-phosphodiesterase, leading to the inhibition of this enzyme . This inhibition results in increased levels of cAMP, which in turn affects various cellular processes such as platelet aggregation and vascular function. The compound also enhances the biosynthesis of PGI2, a potent vasodilator and inhibitor of platelet aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . Long-term exposure to the compound has been associated with sustained inhibition of cAMP-phosphodiesterase and enhanced PGI2 biosynthesis .
Dosage Effects in Animal Models
The effects of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits cAMP-phosphodiesterase and enhances PGI2 biosynthesis without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential damage to vascular and blood cells . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in platelet aggregation and vascular function . The compound’s effects on metabolic flux and metabolite levels are significant, as it modulates the activity of key enzymes and proteins involved in these pathways .
Transport and Distribution
The transport and distribution of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins. Studies have shown that the compound is efficiently transported to target tissues, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target enzymes and proteins, thereby modulating their activity and influencing cellular processes .
Eigenschaften
IUPAC Name |
6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-12-3-2-7-6(5-12)4-10-8(9)11-7/h4H,2-3,5H2,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPQOCFCFJJFNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=NC=C2C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

